Synthesis Efficiency: 22% Higher Yield vs. 4-Chloro Analog
Diethyl 2-[(4-methylphenyl)methylene]malonate demonstrates superior synthetic accessibility compared to its 4-chloro-substituted analog. Under comparable Knoevenagel condensation conditions using piperidine and acetic acid catalysis, the target compound is obtained in near-quantitative yield (99%), whereas the 4-chloro derivative yields only approximately 77% .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 99% |
| Comparator Or Baseline | Diethyl 2-(4-chlorobenzylidene)malonate (CAS 6827-40-3): 77% |
| Quantified Difference | 22 percentage points higher |
| Conditions | Knoevenagel condensation with piperidine and acetic acid |
Why This Matters
A higher synthetic yield translates directly to a lower cost of goods and reduced waste generation, which are critical factors in both academic and industrial procurement decisions.
